

An In-depth Technical Guide to 5-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylquinoline-4-carbaldehyde

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Abstract

This technical guide provides a comprehensive overview of **5-Methylquinoline-4-carbaldehyde**, a heterocyclic aromatic aldehyde. While specific data for this compound is not readily available in public databases, this document extrapolates its physicochemical properties, potential synthetic routes, and likely biological activities based on the well-established chemistry of quinoline derivatives. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of applications, most notably in the field of pharmacology. The quinoline scaffold is a key structural component in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1]. The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of its chemical and biological characteristics. The carbaldehyde group, in particular, serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide focuses on the specific isomer, **5-Methylquinoline-4-carbaldehyde**, providing a theoretical framework for its study.

Physicochemical Properties (Predicted)

Direct experimental data for **5-Methylquinoline-4-carbaldehyde** is limited. However, its properties can be predicted based on its constituent parts: a 5-methylquinoline core and a 4-carbaldehyde group.

Property	Predicted Value	Basis for Prediction
Molecular Formula	C ₁₁ H ₉ NO	Based on the chemical structure
Molecular Weight	171.19 g/mol	Calculated from the molecular formula
InChIKey	Not available	Not found in public chemical databases
CAS Number	Not available	Not found in public chemical databases
Appearance	Likely a solid at room temperature	Typical for similar aromatic aldehydes
Solubility	Expected to be soluble in organic solvents	Based on the aromatic and aldehydic nature
Boiling Point	> 300 °C	Extrapolated from similar quinoline derivatives
Melting Point	Likely in the range of 100-150 °C	Based on related substituted quinolines

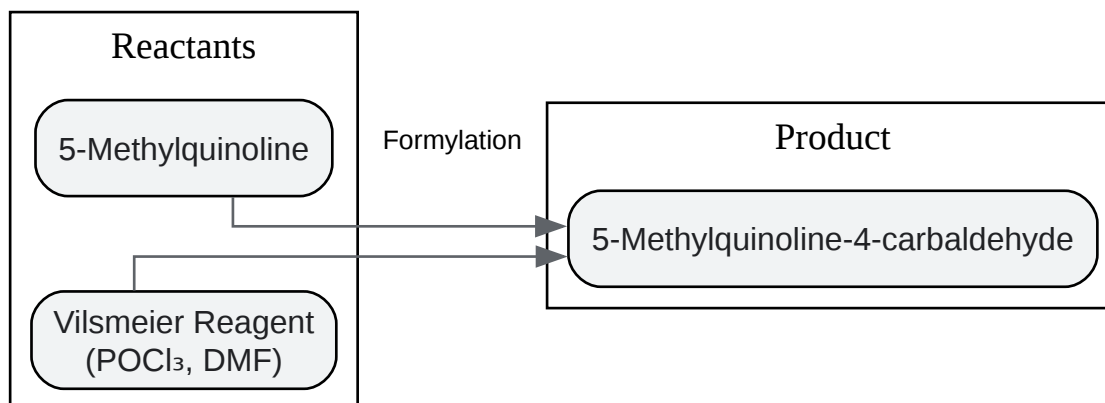
Synthesis and Experimental Protocols

A definitive, published synthetic protocol for **5-Methylquinoline-4-carbaldehyde** is not currently available. However, a plausible and efficient synthetic route would involve the formylation of 5-methylquinoline. Several standard formylation reactions are applicable to aromatic systems and could likely be adapted for this purpose.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and has been successfully applied to various heterocyclic systems[2]. This reaction typically employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl_3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Reaction Scheme:



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Caption: Proposed synthesis of **5-Methylquinoline-4-carbaldehyde** via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **5-Methylquinoline-4-carbaldehyde** based on the Vilsmeier-Haack reaction. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- **Preparation of the Vilsmeier Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl_3) (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

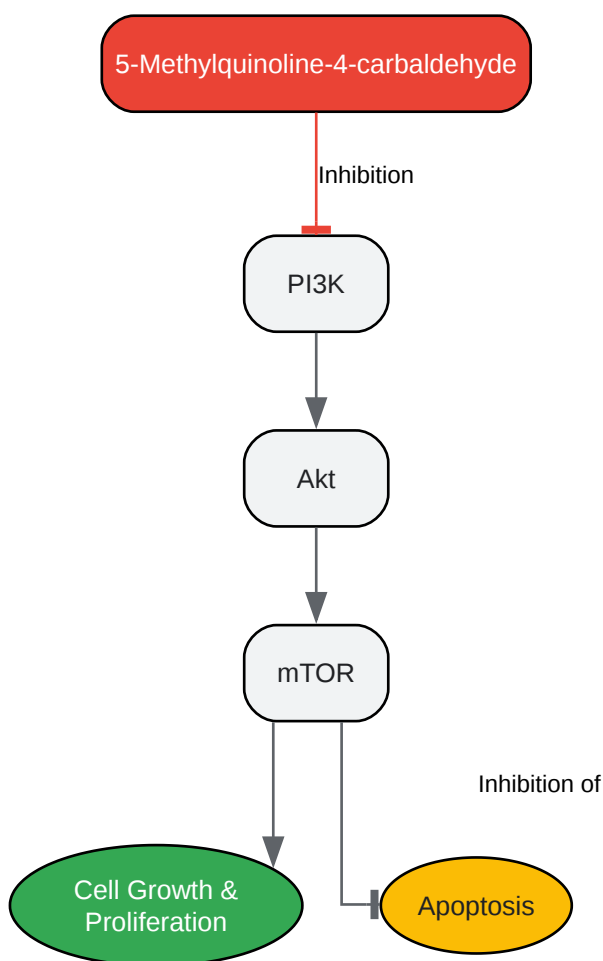
- **Reaction with 5-Methylquinoline:** Dissolve 5-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt.
- **Extraction and Purification:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- **Characterization:** The structure of the purified **5-Methylquinoline-4-carbaldehyde** should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **5-Methylquinoline-4-carbaldehyde** has not been reported, the broader class of quinoline carbaldehydes has demonstrated a range of biological effects, including antimicrobial and anticancer activities[3][4]. The aldehyde functional group is reactive and can participate in the formation of Schiff bases with biological amines, which could be a potential mechanism of action.

Hypothetical Mechanism of Action in Cancer

Many quinoline derivatives exert their anticancer effects through the inhibition of key cellular processes. A plausible, though hypothetical, signaling pathway that could be targeted by **5-Methylquinoline-4-carbaldehyde** is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

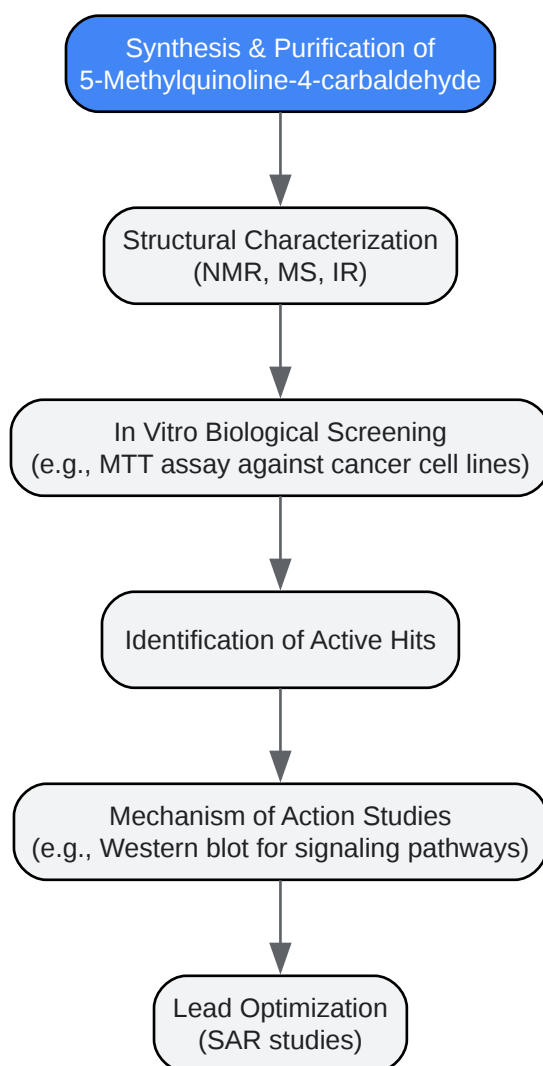


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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by **5-Methylquinoline-4-carbaldehyde**.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of **5-Methylquinoline-4-carbaldehyde**, a structured experimental workflow is necessary.



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Caption: A logical workflow for the synthesis and biological evaluation of **5-Methylquinoline-4-carbaldehyde**.

Conclusion

5-Methylquinoline-4-carbaldehyde represents an intriguing yet underexplored member of the quinoline family. This technical guide provides a theoretical foundation for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route via the Vilsmeier-Haack reaction offers a practical starting point for its preparation. Furthermore, the extrapolation of its biological activity based on related compounds suggests that it may hold promise as a scaffold for the development of novel therapeutic agents. Further experimental

investigation is warranted to validate these hypotheses and to fully elucidate the chemical and biological properties of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methylquinoline-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11914726#inchi-key-for-5-methylquinoline-4-carbaldehyde]

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